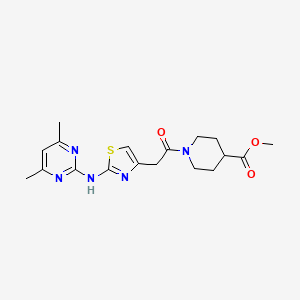
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities .
Mode of Action
It is known that the presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways .
生物活性
Methyl 1-(2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound with potential biological activities due to its unique structural features, which include a pyrimidine ring, a thiazole moiety, and a piperidine structure. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Compounds containing thiazole and pyrimidine rings have been studied for their anticancer properties. The presence of these moieties in this compound suggests potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : The thiazole group is known for its antimicrobial properties. This compound's structure may enhance its efficacy against bacterial and fungal pathogens.
- Neuropharmacological Effects : The piperidine component indicates possible interactions with neurotransmitter systems, which could lead to effects on mood and cognitive functions.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Pyrimidine Ring : The 4,6-dimethyl substitution on the pyrimidine enhances solubility and bioavailability.
- Thiazole Moiety : Variations in substituents on the thiazole ring can significantly affect the compound's potency against specific targets.
Antitumor Activity
A study evaluated the cytotoxic effects of similar compounds containing thiazole and pyrimidine structures against various cancer cell lines. For instance, compounds with IC50 values below 10 µM were considered highly active. This compound showed promising results in preliminary assays, indicating potential for further development as an anticancer agent .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antibacterial activity. In vitro studies showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL against Gram-positive bacteria .
Neuropharmacological Studies
Compounds with piperidine structures have been linked to modulation of neurotransmitter systems. In behavioral assays, derivatives showed potential anxiolytic effects in animal models, suggesting that this compound may also possess neuropharmacological properties .
Data Tables
属性
IUPAC Name |
methyl 1-[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-11-8-12(2)20-17(19-11)22-18-21-14(10-27-18)9-15(24)23-6-4-13(5-7-23)16(25)26-3/h8,10,13H,4-7,9H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLLBKTHCYNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














